molecular formula C8H5BrCl2O2 B1427495 Methyl 3-bromo-2,4-dichlorobenzoate CAS No. 1820705-16-5

Methyl 3-bromo-2,4-dichlorobenzoate

Cat. No. B1427495
CAS RN: 1820705-16-5
M. Wt: 283.93 g/mol
InChI Key: ZIWOCRDNAABQFE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-bromo-2,4-dichlorobenzoate is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 3-bromo-2,4-dichlorobenzoate is a solid substance at room temperature . It has a molecular weight of 283.94 .

Scientific Research Applications

Photodynamic Therapy Research

Finally, the compound’s ability to absorb light can be harnessed in photodynamic therapy research. It could be a candidate for developing photosensitizers that, upon light activation, produce reactive oxygen species to target and destroy cancer cells.

Each of these applications leverages the unique chemical structure of Methyl 3-bromo-2,4-dichlorobenzoate , demonstrating its versatility and importance in scientific research .

properties

IUPAC Name

methyl 3-bromo-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWOCRDNAABQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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